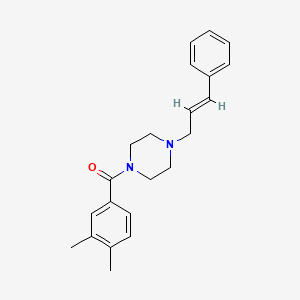![molecular formula C20H25N3O5S B5302028 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5302028.png)
3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide, also known as MPSP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPSP is a selective inhibitor of the protein kinase B (AKT) pathway, which is involved in cell growth, proliferation, and survival. In
作用机制
3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide selectively inhibits the AKT pathway by binding to the pleckstrin homology (PH) domain of AKT and preventing its activation. The AKT pathway is involved in many cellular processes, including cell growth, proliferation, and survival. In cancer cells, the AKT pathway is frequently activated, leading to uncontrolled cell growth and survival. By inhibiting the AKT pathway, 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide can prevent the growth and survival of cancer cells.
Biochemical and Physiological Effects:
3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide has been shown to have several biochemical and physiological effects. In cancer cells, 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide can inhibit the AKT pathway and promote cell death. In muscle cells, 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide can improve insulin sensitivity and glucose uptake. In neurons, 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide can protect against oxidative stress and improve cognitive function.
实验室实验的优点和局限性
3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide has several advantages for lab experiments. It is a selective inhibitor of the AKT pathway, which allows for the study of the specific effects of AKT inhibition. 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. However, there are also limitations to the use of 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide in lab experiments. 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide may have off-target effects, which can complicate the interpretation of results. Additionally, the synthesis of 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide is complex and may be difficult to reproduce in different labs.
未来方向
There are several future directions for research on 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide. One area of research is the development of more potent and selective inhibitors of the AKT pathway. Another area of research is the investigation of the effects of 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide in combination with other therapies, such as chemotherapy and radiation therapy. Additionally, the potential therapeutic applications of 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide in other diseases, such as cardiovascular disease, may also be explored.
合成方法
The synthesis of 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide involves several steps. The first step is the reaction of 2-methoxy-5-nitrobenzenesulfonamide with morpholine in the presence of a base to form 2-methoxy-5-(4-morpholinylsulfonyl)aniline. The second step involves the reaction of 2-methoxy-5-(4-morpholinylsulfonyl)aniline with 3-pyridinemethanol in the presence of a base to form 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide, which is 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide.
科学研究应用
3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer, 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide has been shown to inhibit the AKT pathway, which is frequently activated in cancer cells and promotes their growth and survival. 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. In diabetes, 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide has been shown to improve insulin sensitivity and glucose uptake in muscle cells. In neurodegenerative disorders, 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide has been shown to protect neurons from oxidative stress and improve cognitive function.
属性
IUPAC Name |
3-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c1-27-19-6-5-18(29(25,26)23-9-11-28-12-10-23)13-17(19)4-7-20(24)22-15-16-3-2-8-21-14-16/h2-3,5-6,8,13-14H,4,7,9-12,15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBPJNOWYPXRRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)CCC(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-yl}methanesulfonamide](/img/structure/B5301949.png)
![N-cyclopentyl-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5301951.png)

![N-[rel-(1R,3R)-3-aminocyclopentyl]-3-(4,5-dimethyl-1H-pyrazol-3-yl)propanamide dihydrochloride](/img/structure/B5301964.png)
![4-benzyl-3-ethyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5301970.png)
![2-fluoro-4-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}phenol](/img/structure/B5301978.png)
![2-[3-hydroxy-3-(hydroxymethyl)-1-piperidinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5301984.png)
![4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5301988.png)
![2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B5301996.png)
![2-methyl-1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1,4-diazepan-5-one](/img/structure/B5301998.png)

![3-[4-(allyloxy)phenyl]-2-(1,3-benzothiazol-2-yl)acrylonitrile](/img/structure/B5302016.png)
![7-[(1-isobutyl-1H-imidazol-5-yl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5302018.png)
![4-chloro-N-[3-(1,2,3-thiadiazol-4-yl)phenyl]benzamide](/img/structure/B5302021.png)